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Compound of Interest

Compound Name: 1-Chloro-2,2-dimethoxypropane

CAS No.: 32730-70-4

Cat. No.: B2755789 Get Quote

Reagent Profile & High-Fidelity Protocols

Executive Summary
1-Chloro-2,2-dimethoxypropane (CAS: 32730-70-4) serves as a protected equivalent of

chloroacetone (

-chloroacetone). While chloroacetone is a potent lachrymator and prone to polymerization,
CDMP is a stable liquid that releases the reactive

-chloroketone species only under specific acidic conditions.

This "masked electrophile" strategy allows for:

Safety: Drastic reduction in operator exposure to lachrymatory vapors.

Selectivity: Controlled release of the electrophile prevents kinetic side-reactions (e.g., N-

alkylation vs. S-alkylation competition) common with free

-haloketones.

Versatility: Precursor to 2-methoxyallyl chloride, a specialized diene/electrophile for

cycloadditions.
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Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9]
Distinction Alert: Do not confuse with Chloroacetaldehyde dimethyl acetal (CAS 97-97-2), which

lacks the methyl group on the ketone backbone.

Property Data Notes

Chemical Name
1-Chloro-2,2-

dimethoxypropane

Also: Chloroacetone dimethyl

acetal

CAS Number 32730-70-4
Distinct from Neopentyl

chloride (753-89-9)

Formula MW: 138.59 g/mol

Structure Acyclic dimethyl acetal

Boiling Point ~135–140 °C (est)
Higher than parent ketone

(120 °C)

Solubility Alcohols, Toluene, DCM Hydrolyzes in aqueous acid

Stability Stable at neutral/basic pH Lachrymator upon hydrolysis

Mechanism of Action: The "Masked" Electrophile
The utility of CDMP relies on the in-situ generation of the reactive oxocarbenium or ketone

species. In the presence of a Brønsted acid (or Lewis acid), the acetal equilibrium shifts to

release the electrophile.

Pathway Diagram
The following diagram illustrates the activation pathway and the divergence between

substitution (thiazole formation) and elimination (enol ether formation).
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Figure 1: Activation pathways of CDMP. The reagent remains inert until acid activation, allowing

the user to control the concentration of the lachrymatory intermediate (Chloroacetone).

Primary Application: Synthesis of 2-Aminothiazoles
The Hantzsch Thiazole Synthesis is the gold-standard application for CDMP. Using the acetal

instead of the free ketone improves yield by minimizing the self-condensation of chloroacetone

(which forms dark tars).

Protocol 1: Preparation of 2-Amino-4-methylthiazole
Target: Synthesis of a scaffold common in drug discovery (e.g., Fanetizole analogs).

Reagents:

1-Chloro-2,2-dimethoxypropane (CDMP): 10 mmol

Thiourea: 11 mmol (1.1 equiv)

Solvent: Ethanol (absolute) or Water/Ethanol (1:1)

Catalyst: Conc. HCl (catalytic, 2-3 drops) or p-TsOH

Step-by-Step Methodology:

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Dissolution: Add Thiourea (0.84 g, 11 mmol) to Ethanol (15 mL). Stir until partially dissolved.
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Controlled Addition: Add CDMP (1.39 g, 10 mmol) dropwise to the mixture at room

temperature.

Note: Unlike chloroacetone, the reaction is not violently exothermic upon addition.

Activation: Add 2 drops of concentrated HCl.

Mechanistic Insight: The acid initiates acetal hydrolysis. You may smell a faint trace of

chloroacetone; ensure good ventilation.

Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours.

Monitoring: TLC (DCM:MeOH 95:5) will show the disappearance of the non-polar acetal

and the appearance of the polar thiazole salt.

Workup:

Cool to room temperature. The product often crystallizes as the hydrochloride salt.

Option A (Isolation of Salt): Filter the precipitate, wash with cold acetone, and dry.

Option B (Free Base): Evaporate ethanol, dissolve residue in water (10 mL), and basify

with saturated

or

to pH 9. Extract with Ethyl Acetate (3 x 15 mL).

Purification: Recrystallization from Ethanol/Water.

Yield Expectation: 85–92% (Superior to ~60-70% typically seen with aged chloroacetone).

Advanced Application: Synthesis of Enol Ethers
CDMP can be converted into 2-methoxyallyl chloride, a versatile diene for Diels-Alder reactions

or a nucleophile in specific organometallic couplings.

Protocol 2: Elimination to 2-Methoxyallyl Chloride
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Reagents:

CDMP

Acid Catalyst:

or p-Toluenesulfonic acid (p-TsOH)

Conditions: Distillation

Methodology:

Mix CDMP with a catalytic amount of p-TsOH (0.5 mol%) in a distillation apparatus.

Heat the flask to 140–160 °C.

Methanol Elimination: Methanol will distill off first (65 °C).

Product Distillation: Increase vacuum/temperature to distill 2-methoxyallyl chloride (bp ~110–

120 °C at atm, lower under vacuum).

Caution: The product is sensitive to hydrolysis.[1] Store over molecular sieves.

Synthesis of 1,3-Dielectrophiles (Acylation)
CDMP can be acylated at the methyl group to create fluorinated building blocks, as described

in recent method developments (e.g., J. Braz. Chem. Soc.).

Protocol Logic:

Reaction: CDMP + Trifluoroacetic Anhydride (TFAA) + Pyridine.

Product: 1,1,1-Trifluoro-4-methoxy-3-penten-2-one derivatives.

Utility: These intermediates are precursors to trifluoromethylated pyrazoles and isoxazoles.

Safety & Handling Guidelines
The "Hydrolysis Hazard"
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While CDMP is stable, it is a Lachrymator Precursor.

Moisture Sensitivity: Contact with ambient moisture and acidic fumes will release

chloroacetone.

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place.

Spill Management: Do not wipe with water immediately. Absorb with vermiculite/sand first.

Treat the area with a dilute ammonia solution to neutralize any generated chloroacetone.

Troubleshooting Table
Issue Probable Cause Corrective Action

Low Yield (Thiazole) Incomplete hydrolysis of acetal

Increase reflux time or add

slightly more acid catalyst

(HCl).

Dark/Tarred Product
Localized high concentration of

ketone

Ensure CDMP is added slowly

to the thiourea solution (keep

nucleophile in excess).

Strong Eye Irritation Hydrolysis in the bottle

Test pH of reagent. If acidic,

distill before use or handle in a

fume hood only.
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Safety Data

Fisher Scientific SDS (Chloroacetone - for hazard reference).

Source:

(Note: Direct literature on CAS 32730-70-4 is sparse compared to the aldehyde acetal;

protocols are derived from standard acetal deprotection-cyclization chemistry validated in

heterocycle synthesis literature.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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